2-Chloro-3-fluoro-1,4-dimethoxybenzene
Description
Contextualization of Halogenated Dimethoxybenzenes in Advanced Organic Chemistry Research
Halogenated organic compounds, particularly those containing fluorine and chlorine, are of immense importance in synthetic organic chemistry. nih.gov These molecules serve as versatile intermediates and building blocks for the synthesis of more complex structures. nih.gov Dimethoxybenzene scaffolds, in particular, are prevalent in natural products and pharmacologically active molecules. The introduction of halogen atoms onto this core structure dramatically enhances its synthetic utility. The carbon-halogen bond provides a reactive handle for a variety of transformations, including nucleophilic aromatic substitution, elimination, and, most notably, transition-metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. nih.gov The specific nature and position of the halogen atoms can fine-tune the electronic properties and reactivity of the aromatic ring, enabling regioselective functionalization that would otherwise be challenging to achieve. acs.org
Significance of 2-Chloro-3-fluoro-1,4-dimethoxybenzene as a Research Target
The compound this compound (CAS No. 1807122-91-3) is a specialized chemical of interest in advanced research. Its significance lies in its unique substitution pattern, featuring vicinal (adjacent) chloro and fluoro groups on a dimethoxybenzene ring. This arrangement offers distinct opportunities for selective chemical manipulation. The differing reactivity of the carbon-chlorine versus the carbon-fluorine bond under various reaction conditions allows for sequential and site-specific modifications. For instance, the C-Cl bond is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the highly stable C-F bond. This differential reactivity makes the compound a potentially valuable precursor for synthesizing complex, highly substituted aromatic compounds. Such molecules are sought after in medicinal chemistry and materials science, where precise control over substitution patterns is crucial for modulating biological activity or physical properties. nih.gov
Scope and Objectives of the Academic Investigation
This article provides a focused academic investigation into the chemical compound this compound. The primary objective is to present a structured overview of its chemical and physical characteristics, plausible synthetic pathways, and potential applications in the field of organic synthesis. The scope is strictly limited to the scientific aspects of the compound itself, based on established chemical principles and data from analogous structures. This review will detail its physicochemical properties, outline a theoretical synthesis based on known organic reactions, and explore its utility as a synthetic intermediate, thereby serving as a foundational reference for researchers in organic and medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8ClFO2 |
|---|---|
Molecular Weight |
190.60 g/mol |
IUPAC Name |
2-chloro-3-fluoro-1,4-dimethoxybenzene |
InChI |
InChI=1S/C8H8ClFO2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3 |
InChI Key |
WHMCKKRZDCGMOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)Cl)F |
Origin of Product |
United States |
Physicochemical Properties
While extensive experimental data for 2-Chloro-3-fluoro-1,4-dimethoxybenzene is not widely available in peer-reviewed literature, its fundamental properties can be defined by its molecular structure and have been predicted using computational methods. The compound has a molecular formula of C₈H₈ClFO₂. chemicalbook.com
Key physicochemical data are summarized in the interactive table below. It is important to note that the boiling point and density values are predicted and should be considered estimates until experimentally verified.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₈ClFO₂ | chemicalbook.com |
| Molecular Weight | 190.60 g/mol | chemicalbook.com |
| CAS Number | 1807122-91-3 | chemicalbook.com |
| Predicted Boiling Point | 236.5 ± 35.0 °C | chemicalbook.com |
| Predicted Density | 1.240 ± 0.06 g/cm³ | chemicalbook.com |
Spectroscopic Characterization and Structural Elucidation
The definitive identification and structural confirmation of 2-Chloro-3-fluoro-1,4-dimethoxybenzene rely on a comprehensive analysis of its spectroscopic data. While extensive public repositories of experimental spectra for this specific compound are limited, its spectroscopic characteristics can be reliably predicted based on fundamental principles and comparison with structurally analogous molecules. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy provide a detailed roadmap to its molecular architecture.
Applications in Organic Synthesis
Advanced Synthetic Routes to this compound
The construction of the this compound scaffold is not a trivial synthetic challenge due to the specific arrangement of the four substituents on the benzene ring. Advanced synthetic routes are necessary to achieve the desired isomer with high purity.
Multi-step synthesis is a cornerstone of organic chemistry, allowing for the sequential introduction and modification of functional groups to build complex molecules. For a molecule like this compound, a plausible multi-step approach could commence from a readily available starting material, such as a dichlorofluoronitrobenzene derivative.
A potential synthetic pathway can be conceptualized starting from 1,2-dichloro-3-fluoro-4-nitrobenzene. This precursor can undergo a nucleophilic aromatic substitution reaction with sodium methoxide to introduce the first methoxy group. Subsequent reduction of the nitro group to an amine, followed by diazotization and a Sandmeyer-type reaction, could be employed to introduce the second methoxy group. The final step would involve the removal of the amino group functionality. While a complete synthesis of this compound via this specific route is not extensively documented in readily available literature, the individual steps are based on well-established transformations in organic synthesis.
A related multi-step synthesis described in the patent literature involves the reaction of 1,3-dichloro-2-fluoro-4-nitrobenzene with sodium methoxide, which yields a mixture of regioisomeric compounds: 3-chloro-2-fluoro-1-methoxy-4-nitrobenzene and 1-chloro-2-fluoro-3-methoxy-4-nitrobenzene. The subsequent reduction of the nitro group in this mixture leads to the corresponding anilines, which are valuable intermediates for further functionalization.
Directed halogenation strategies are powerful tools for the regioselective introduction of halogen atoms onto an aromatic ring. These methods rely on the presence of directing groups that influence the position of electrophilic attack. The methoxy groups in a dimethoxybenzene system are strong ortho, para-directors, while halogen substituents are also ortho, para-directing, albeit with a deactivating effect.
The regioselective chlorination of a 3-fluoro-1,4-dimethoxybenzene precursor would be governed by the directing effects of the existing substituents. The two methoxy groups strongly activate the ring for electrophilic substitution and direct incoming electrophiles to the positions ortho and para to them. The fluorine atom, being a halogen, is a deactivating group but also an ortho, para-director. In this case, the combined directing effects would need to be carefully considered to predict the major product. The position flanked by the two methoxy groups (position 2) would be sterically hindered. Therefore, chlorination would likely occur at one of the other activated positions.
Recent advances in C-H chlorination have highlighted the use of directing groups to achieve high regioselectivity. nih.gov These methods often involve the use of a catalyst that coordinates to a directing group on the substrate, thereby delivering the chlorinating agent to a specific C-H bond. nih.gov
Table 1: Examples of Regioselective Halogenation of Anisole Derivatives
| Starting Material | Reagent and Conditions | Product(s) | Yield (%) |
| 3,5-Dichloroanisole | AgSbF₆/I₂ | 2-Iodo-3,5-dichloroanisole | - |
| 3,5-Dichloroanisole | Ag₂SO₄/I₂ | 2-Iodo-3,5-dichloroanisole | - |
| Anisole | SO₂Cl₂/Organocatalyst | Mixture of o- and p-chloroanisole | High |
Data compiled from analogous reactions in the literature. uky.eduresearchgate.net
Selective fluorination of a 2-chloro-1,4-dimethoxybenzene (B1200979) precursor presents a similar regiochemical challenge. The two methoxy groups and the chlorine atom are all ortho, para-directors. The position between the two methoxy groups is sterically encumbered. Therefore, electrophilic fluorination would be expected to occur at the position ortho to the chlorine and one of the methoxy groups.
Electrophilic fluorinating agents, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are widely used for the direct fluorination of aromatic compounds. These reagents deliver an electrophilic fluorine species ("F⁺") to the electron-rich aromatic ring.
Nucleophilic fluorination methods, such as the Balz-Schiemann reaction, involve the thermal decomposition of a diazonium tetrafluoroborate salt derived from an aromatic amine. This method could be employed if a suitable amino-substituted precursor is available.
Nucleophilic aromatic substitution (SNAr) is a powerful method for the synthesis of highly functionalized aromatic compounds, particularly those bearing electron-withdrawing groups. In the context of synthesizing this compound, an SNAr reaction could be a key step. For instance, starting from a precursor like 1,2-dichloro-3-fluoro-4-nitrobenzene, one of the chlorine atoms can be selectively replaced by a methoxy group using sodium methoxide. nih.govquizlet.com
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (methoxide ion) attacks the carbon atom bearing a leaving group (chloride ion), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of a strong electron-withdrawing group, such as a nitro group, in the ortho or para position is crucial for stabilizing this intermediate and facilitating the reaction. quizlet.comstudy.comstackexchange.com The chloride ion is subsequently eliminated, restoring the aromaticity of the ring. In the case of 3,4-dichloronitrobenzene, the chlorine atom at the 4-position (para to the nitro group) is preferentially substituted by the methoxide ion. quizlet.com
Table 2: Nucleophilic Aromatic Substitution of Dihalonitrobenzenes with Sodium Methoxide
| Starting Material | Nucleophile | Product |
| 3,4-Dichloronitrobenzene | Sodium methoxide | 4-Chloro-3-nitroanisole |
| p-Fluoronitrobenzene | Sodium methoxide | p-Nitroanisole |
| 1-Chloro-2,4-dinitrobenzene | Sodium methoxide | 1-Methoxy-2,4-dinitrobenzene |
Data compiled from analogous reactions in the literature. quizlet.comstudy.combrainly.com
The 1,4-dimethoxybenzene ring is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating nature of the two methoxy groups. These groups direct incoming electrophiles to the ortho positions (2, 3, 5, and 6). However, the four available positions are equivalent in the unsubstituted ring. When other substituents are present, the regioselectivity of the reaction is determined by the combined directing and steric effects of all groups.
For example, the Friedel-Crafts alkylation of 1,4-dimethoxybenzene with t-butyl alcohol in the presence of an acid catalyst leads to the formation of 1,4-di-t-butyl-2,5-dimethoxybenzene. miracosta.educhegg.combrainly.commnstate.edu The first t-butyl group is introduced at one of the ortho positions. Since the alkyl group is also an activating ortho, para-director, a second alkylation occurs. The position of the second substitution is influenced by both electronic and steric factors, leading to the observed 1,4-disubstituted product. mnstate.edu
Halogenation of 1,4-dimethoxybenzene also proceeds readily. The reaction needs to be carefully controlled to avoid polysubstitution. The introduction of a chlorine or fluorine atom onto the 1,4-dimethoxybenzene ring would yield a 2-halo-1,4-dimethoxybenzene derivative as the initial product.
Table 3: Electrophilic Aromatic Substitution Reactions of 1,4-Dimethoxybenzene
| Electrophile Source | Reagent and Conditions | Product |
| t-Butyl cation | t-Butyl alcohol, H₂SO₄ | 1,4-Di-t-butyl-2,5-dimethoxybenzene |
| Nitronium ion | Nitric acid | 2,3-Dinitro-1,4-dimethoxybenzene |
Data compiled from analogous reactions in the literature. chegg.commnstate.eduresearchgate.net
Catalytic Synthesis Approaches
Catalytic methods offer efficient and selective routes for the synthesis of complex aromatic compounds like this compound. These approaches often involve the use of transition metal catalysts or, more recently, metal-free systems to facilitate bond formation.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples for the direct synthesis of this compound are not extensively documented in readily available literature, the principles of established palladium-catalyzed reactions can be applied to its potential synthesis. For instance, the construction of the substituted benzene ring could be envisioned through reactions like the Suzuki, Stille, or Buchwald-Hartwig couplings.
A hypothetical Suzuki coupling approach to a related dimethoxyfluorobenzene derivative might involve the reaction of a dihalofluorobenzene with a methoxy-substituted boronic acid in the presence of a palladium catalyst and a suitable base. The choice of ligand is crucial for the efficiency and selectivity of these reactions.
| Catalyst System | Reactants | Conditions | Product | Yield (%) |
| Pd(PPh₃)₄ / Na₂CO₃ | 1-Bromo-2-fluoro-4,5-dimethoxybenzene, Phenylboronic acid | Toluene, 100°C, 12h | 2-Fluoro-4,5-dimethoxybiphenyl | 85 |
| PdCl₂(dppf) / K₃PO₄ | 1-Chloro-2-fluoro-4-iodo-5-methoxybenzene, Methylboronic acid | Dioxane/H₂O, 80°C, 8h | 1-Chloro-2-fluoro-5-methoxy-4-methylbenzene | 78 |
This table presents hypothetical data for illustrative purposes based on common palladium-catalyzed coupling reactions of analogous compounds.
Research on the palladium-catalyzed cross-coupling of perfluoro organic compounds has demonstrated the feasibility of C-F bond activation, which could be relevant in transformations involving fluorinated benzene derivatives. mdpi.com
In recent years, there has been a growing interest in developing metal-free catalytic systems to avoid the cost and potential toxicity of transition metals. These systems often rely on the use of organocatalysts or other non-metallic reagents to promote chemical transformations.
For the synthesis of substituted aromatic ethers, metal-free approaches such as nucleophilic aromatic substitution (SNAr) promoted by strong bases or phase-transfer catalysts can be employed. While specific metal-free catalytic syntheses of this compound are not prominently reported, related transformations provide insight into potential strategies. For example, the synthesis of aryl ethers has been achieved under metal-free conditions using diaryliodonium salts.
Additionally, metal-free radical catalysis for C-H activation presents another avenue for the functionalization of aromatic rings. These methods often utilize radical initiators to generate reactive intermediates that can then form new bonds.
| Catalyst/Promoter | Reactants | Conditions | Product | Yield (%) |
| t-BuOK | 1,2-Dichloro-3-fluorobenzene, Sodium methoxide | DMSO, 100°C, 6h | 2-Chloro-3-fluoro-1-methoxybenzene | 65 |
| 18-Crown-6 | 1-Chloro-2,3-difluorobenzene, Potassium methoxide | Toluene, 110°C, 24h | 1-Chloro-2-fluoro-3-methoxybenzene | 58 |
This table presents hypothetical data for illustrative purposes based on known metal-free reactions of similar substrates.
Sustainable Synthesis Considerations
Sustainable synthesis, or green chemistry, focuses on designing chemical processes that minimize their environmental impact. Key principles include the use of renewable feedstocks, reducing waste, and employing catalytic rather than stoichiometric reagents.
In the context of synthesizing this compound, sustainable considerations would involve:
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical CO₂.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.
Catalysis: Utilizing catalytic methods, as discussed above, to reduce the amount of waste generated from stoichiometric reagents.
Metrics such as Process Mass Intensity (PMI) and E-Factor are used to quantify the environmental impact of a chemical process. nih.govscientificupdate.commdpi.comwiley-vch.dewhiterose.ac.uk A lower PMI or E-Factor indicates a more sustainable process. For instance, a synthesis with a high yield and minimal use of solvents and reagents would have a favorable PMI.
Reaction Mechanisms of this compound and its Precursors
Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting the reactivity of this compound and its precursors.
Nucleophilic Displacement Pathways
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for the synthesis of substituted aromatic ethers. This mechanism typically occurs on aromatic rings that are activated by electron-withdrawing groups. In the case of precursors to this compound, such as dichlorofluorobenzenes, a nucleophile (e.g., methoxide ion) can displace a halide.
The mechanism proceeds via a two-step addition-elimination process:
Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
Elimination of the Leaving Group: The leaving group (a halide ion) is expelled, and the aromaticity of the ring is restored.
The rate of this reaction is influenced by the nature of the leaving group (F > Cl > Br > I for SNAr) and the presence of electron-withdrawing groups ortho or para to the leaving group.
Electrophilic Aromatic Substitution Mechanisms
Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. In the context of precursors to this compound, such as 1,4-dimethoxybenzene or its fluorinated derivatives, an electrophile attacks the electron-rich aromatic ring.
The general mechanism for EAS involves two steps:
Formation of a Sigma Complex: The electrophile attacks the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. umkc.edumiracosta.eduquizlet.commnstate.edu
Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring.
The methoxy groups (-OCH₃) are strongly activating and ortho-, para-directing due to their ability to donate electron density to the ring through resonance. The fluorine and chlorine atoms are deactivating due to their inductive electron-withdrawing effects, but they are also ortho-, para-directing because of their ability to donate electron density through resonance. The interplay of these electronic effects determines the regioselectivity of electrophilic substitution on a molecule like 2-fluoro-1,4-dimethoxybenzene.
Radical Intermediates and One-Electron Oxidation Processes
The generation of radical cations from methoxylated benzenes through one-electron oxidation is a known process. This typically involves reaction with potent oxidizing agents or through methods like pulse radiolysis. For instance, radical cations of various methoxybenzenes have been formed in aqueous solutions by reaction with species such as Tl²⁺, Ag²⁺, and SO₄•⁻. These radical cations are transient species, and their stability and subsequent decay pathways are influenced by the substitution pattern on the aromatic ring.
Kinetic and Thermodynamic Control in Reaction Pathways
The principles of kinetic and thermodynamic control are fundamental in determining the product distribution of chemical reactions where multiple pathways are possible. A reaction under kinetic control yields the product that is formed fastest, which is typically the one with the lowest activation energy. In contrast, a reaction under thermodynamic control yields the most stable product, which corresponds to the lowest energy state. Reaction conditions such as temperature, reaction time, and solvent can influence whether a reaction proceeds under kinetic or thermodynamic control.
In the context of electrophilic aromatic substitution on substituted benzenes, the regioselectivity of the reaction is often governed by these principles. While there are no specific studies detailing the kinetic and thermodynamic control in reaction pathways for this compound, it can be hypothesized that different reaction conditions could lead to different isomers as products in substitution reactions. For example, in a hypothetical nitration reaction, the position of the incoming nitro group could vary depending on whether the reaction is run at a low temperature for a short duration (kinetic control) or at a higher temperature for a longer period (thermodynamic control).
Reactivity Studies of this compound
Detailed reactivity studies specifically for this compound are not extensively documented in the available scientific literature. However, the reactivity of this molecule can be inferred by considering the electronic and steric effects of its substituents.
Chemical Transformations of the Aromatic Core
The aromatic core of this compound is activated towards electrophilic aromatic substitution by the two electron-donating methoxy groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. However, the presence of the chloro and fluoro substituents, which are deactivating, will modulate this reactivity.
Potential chemical transformations of the aromatic core could include:
Nitration: Reaction with nitric acid, potentially in the presence of a sulfuric acid catalyst, would be expected to introduce a nitro group onto the ring.
Halogenation: Further halogenation could occur at the available positions on the aromatic ring.
Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups is a possibility, though the deactivating effect of the halogens might necessitate harsher reaction conditions.
The precise regiochemical outcome of these reactions would be complex due to the interplay of the directing effects of the four substituents.
Reactions Involving Halogen Substituents
The chlorine and fluorine atoms on the aromatic ring are generally unreactive towards nucleophilic substitution under standard conditions. However, under specific conditions, such as the presence of a strong nucleophile and a suitable catalyst or high temperatures and pressures, nucleophilic aromatic substitution could potentially occur. The fluorine atom, being more electronegative, might be a more likely site for nucleophilic attack in certain scenarios.
Reactivity of Methoxy Groups
The methoxy groups are generally stable. However, they can be cleaved to form the corresponding hydroquinone (B1673460) derivative under harsh conditions, for example, by treatment with strong acids like hydrobromic acid or hydroiodic acid.
Influence of Substituent Electronic and Steric Effects on Reaction Outcomes and Regioselectivity
The reaction outcomes and regioselectivity of this compound are dictated by the combined electronic and steric effects of its substituents.
Electronic Effects:
Methoxy groups (-OCH₃): These are strong activating groups and are ortho, para-directing due to their ability to donate electron density to the aromatic ring via resonance.
Chloro (-Cl) and Fluoro (-F) groups: These are deactivating groups due to their inductive electron withdrawal. However, they are also ortho, para-directing because of their ability to donate a lone pair of electrons through resonance.
Steric Effects: The substituents on the ring will also exert steric hindrance, influencing the accessibility of the different positions on the aromatic ring to an incoming reagent. The positions adjacent to the existing substituents may be less favored for substitution, especially with bulky reagents.
A summary of the directing effects is presented in the table below.
| Substituent | Electronic Effect | Directing Effect |
| -OCH₃ (at C1) | Activating, Resonance Donating | Ortho, Para |
| -Cl (at C2) | Deactivating, Inductively Withdrawing | Ortho, Para |
| -F (at C3) | Deactivating, Inductively Withdrawing | Ortho, Para |
| -OCH₃ (at C4) | Activating, Resonance Donating | Ortho, Para |
Due to the lack of specific experimental data for this compound, a quantitative analysis of these effects on reaction outcomes is not possible at this time.
Advanced Research Applications and Future Directions
Role as a Key Intermediate in Complex Organic Synthesis
Halogenated and methoxylated benzene (B151609) derivatives are fundamental building blocks in organic chemistry, valued for the specific reactivity they offer in constructing more complex molecules. The presence of chloro, fluoro, and dimethoxy groups on the benzene ring of 2-Chloro-3-fluoro-1,4-dimethoxybenzene suggests its utility as a versatile intermediate.
Related dimethoxybenzene compounds are acknowledged as valuable intermediates in the synthesis of dyes, pesticides, and pharmaceuticals. For instance, chlorinated hydroquinone (B1673460) dimethyl ethers are known precursors in these industries. Specifically, 2-chloro-1,3-dimethoxybenzene (B1590426) serves as a starting material for pharmacologically valuable 1,2-benzisoxazoloxy acetic acids, which have shown diuretic, uricosuric, and antihypertensive properties. google.comgoogle.com Similarly, 2-fluoro-1,4-dimethoxybenzene is identified as an important raw material and intermediate for pharmaceuticals and agrochemicals. fishersci.comthermofisher.com This suggests that this compound could be a key component in synthetic pathways for novel, biologically active compounds, where the specific arrangement of its functional groups could lead to unique pharmacological or pesticidal activities.
The structural motifs present in this compound are also relevant to materials science. The development of novel materials with specific electronic or photophysical properties often relies on the precise arrangement of substituents on an aromatic core. While direct applications of this specific compound in materials science are not documented in the available literature, its structure suggests potential as a monomer or a modifying agent in the synthesis of specialized polymers or organic electronic materials.
Catalytic Roles and Mediating Functions
Certain substituted dimethoxybenzene compounds have demonstrated significant activity in catalytic and mediating roles, particularly in biochemical and electrochemical systems.
A closely related compound, 2-chloro-1,4-dimethoxybenzene (B1200979) (2Cl-14DMB), has been identified as a superior catalytic cofactor for the enzyme lignin (B12514952) peroxidase (LiP). nih.govnih.gov LiP is a key enzyme in the degradation of lignin by white-rot fungi. Research has shown that 2Cl-14DMB can act as a redox mediator, facilitating the oxidation of substrates that are poor substrates for the enzyme on their own. nih.gov In the LiP-catalyzed oxidation of anisyl alcohol, 2Cl-14DMB was found to be a more effective cofactor than the naturally occurring veratryl alcohol. nih.govnih.gov It supports multiple turnovers of the enzyme for the oxidation of the substrate. nih.gov Given this precedent, it is plausible that this compound could exhibit similar or modulated cofactor activity in enzymatic systems, a hypothesis that warrants further investigation.
Table 1: Comparative Cofactor Activity in Lignin Peroxidase Catalysis
| Cofactor | Substrate Oxidized | Molar Ratio (Product:Cofactor Consumed) | Catalytic Nature |
|---|---|---|---|
| 2-chloro-1,4-dimethoxybenzene (2Cl-14DMB) | Anisyl Alcohol | Up to 13:1 nih.gov | Catalytic nih.gov |
| Veratryl Alcohol (VA) | Anisyl Alcohol | Approx. 1:1 or less at higher concentrations nih.gov | Largely Non-catalytic nih.gov |
| 1,4-dimethoxybenzene (14DMB) | Anisyl Alcohol | Approx. 1:1 or less at higher concentrations nih.gov | Largely Non-catalytic nih.gov |
This table is generated based on data for analogous compounds to illustrate the potential area of research for this compound.
Dimethoxybenzene derivatives are actively being researched for their potential use as redox shuttle molecules in lithium-ion batteries to provide overcharge protection. rsc.orgresearchgate.netresearchgate.net These molecules can be oxidized at a specific potential just above the full charge voltage of the battery's positive electrode. If the battery is overcharged, the redox shuttle molecule is reversibly oxidized at the positive electrode, travels to the negative electrode where it is reduced back to its original state, and then cycles back. This process dissipates the excess current as heat, preventing battery damage. researchgate.net For example, 1,4-bis(trimethylsilyl)-2,5-dimethoxybenzene has been shown to provide effective overcharge protection for LiFePO₄ electrodes. rsc.orgresearchgate.net The specific redox potential of these shuttles can be tuned by modifying the substituents on the dimethoxybenzene core. The chloro and fluoro substituents on this compound would be expected to raise its oxidation potential, making it a candidate for use with higher voltage cathode materials.
Table 2: Examples of Dimethoxybenzene-based Redox Shuttles
| Redox Shuttle Compound | Application | Key Finding |
|---|---|---|
| 1,4-bis(trimethylsilyl)-2,5-dimethoxybenzene (BTMSDB) | Overcharge protection in Li-ion batteries | Delivers superb overcharge protection for LiFePO₄ electrodes. rsc.orgresearchgate.net |
| 1,2-dimethoxybenzene | Overcharge protection in Li-ion batteries | Acts as a redox shuttle by being oxidized and reduced around 4.0 V. researchgate.net |
This table highlights the function of related compounds, suggesting a potential research avenue for this compound.
Development of Analytical Methodologies for Detection and Quantification
Currently, there is a lack of specific, published analytical methods for the detection and quantification of this compound. The development of such methods would be a crucial step to support research into its synthesis, applications, and potential environmental fate. Standard analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), likely coupled with mass spectrometry (MS), would be the foundational methods for developing robust and sensitive analytical protocols for this compound.
Emerging Research Areas and Potential Innovations
Future research involving this compound is likely to be influenced by broader trends in chemical synthesis and technology, emphasizing sustainability, safety, and efficiency.
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within microreactors, offers significant advantages over traditional batch production for the synthesis of halogenated aromatics. thermofisher.com This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved selectivity, and enhanced safety, particularly for exothermic or hazardous reactions. nist.gov The synthesis of compounds like this compound could benefit from microreactor technology, allowing for safer handling of halogenating agents and precise control of reaction intermediates. chemicalbook.combeilstein-journals.org
The photochemical behavior of halogenated aromatic compounds is an area of active research. The carbon-halogen bond can be susceptible to photochemical cleavage, opening pathways for novel synthetic transformations. The photochemical cyclization of related 2-chloro substituted compounds has been demonstrated as a method to form new heterocyclic structures. nist.gov Furthermore, visible-light photocatalysis has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. Halogenated arenes can participate in photocatalytic cycles, for instance, in fluoroalkylation reactions of alkoxy-substituted benzenes, suggesting potential for further functionalization of the this compound scaffold. nist.govfishersci.com
The application of green chemistry principles is becoming a critical aspect of modern chemical synthesis. These principles focus on minimizing waste, using less hazardous chemicals, improving energy efficiency, and employing renewable feedstocks. sielc.com For the synthesis of this compound, this could involve:
Waste Prevention: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses: Selecting reagents and reaction pathways that minimize toxicity to humans and the environment.
Safer Solvents and Auxiliaries: Reducing or eliminating the use of volatile organic compounds in favor of greener alternatives. thermofisher.com
Catalysis: Utilizing catalytic reagents over stoichiometric ones to increase efficiency and reduce waste.
By integrating these principles, future manufacturing processes for this and other fine chemicals can be made more sustainable and environmentally benign. thermofisher.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
